2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine
Overview
Description
2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine is a heterocyclic compound with the molecular formula C16H20Cl2N6 It is characterized by the presence of two chlorine atoms and two piperidinyl groups attached to a pyrimido[5,4-d]pyrimidine core
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of a compound called pansendin . Pansendin is a non-nitrate coronary vasodilator , which suggests that the target of action might be related to the cardiovascular system.
Mode of Action
As a precursor to pansendin, it may contribute to the dilation of coronary vessels .
Biochemical Pathways
Given its role in the synthesis of Pansendin, it may be involved in pathways related to coronary blood flow and cardiovascular function .
Result of Action
As a precursor to Pansendin, it may contribute to the dilation of coronary vessels, promoting collateral circulation, and exerting mild anticoagulant effects .
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
It is known that this compound can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.
Substitution Reaction: The tetrachloropyrimido[5,4-d]pyrimidine is then subjected to a substitution reaction with piperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidinyl groups can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the piperidinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation with hydrogen peroxide can produce an N-oxide.
Scientific Research Applications
2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interact with nucleic acids and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine:
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: The precursor used in the synthesis of 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine.
2,6-Dichloro-4,8-diaminopyrimido[5,4-d]pyrimidine: Another derivative with different substituents that may exhibit distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to interact with nucleic acids and enzymes makes it a valuable compound for research in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
2,6-dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N6/c17-15-20-12-11(13(21-15)23-7-3-1-4-8-23)19-16(18)22-14(12)24-9-5-2-6-10-24/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVJQTVUJJJSRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221575 | |
Record name | 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7139-02-8 | |
Record name | 2,6-Dichloro-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7139-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007139028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido(5,4-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLORO-4,8-DI(PIPERIDIN-1-YL)PYRIMIDO(5,4-D)PYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN8015PESO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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